molecular formula C23H22N4O2S B7515557 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one

Numéro de catalogue B7515557
Poids moléculaire: 418.5 g/mol
Clé InChI: UAUMRRRHWVFSNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one, commonly known as BQ-123, is a peptide that belongs to the endothelin receptor antagonist family. It is a potent and selective antagonist of the endothelin A (ETA) receptor, which is involved in various physiological and pathological processes. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases.

Mécanisme D'action

BQ-123 acts as a competitive antagonist of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and is involved in various physiological and pathological processes, including cardiovascular, pulmonary, and renal diseases. By blocking the this compound receptor, BQ-123 inhibits the vasoconstrictive, proliferative, and inflammatory effects of ET-1, leading to vasodilation, reduced cell proliferation, and decreased inflammation.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects, including vasodilation, reduced cell proliferation, and decreased inflammation. In vitro studies have shown that BQ-123 inhibits the proliferation of smooth muscle cells, endothelial cells, and fibroblasts, which are involved in the pathogenesis of various diseases. In vivo studies have shown that BQ-123 reduces blood pressure, improves cardiac function, and reduces inflammation in various animal models of disease.

Avantages Et Limitations Des Expériences En Laboratoire

BQ-123 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized by SPPS and purified by HPLC to obtain a pure and homogeneous peptide. However, BQ-123 also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and duration of BQ-123 administration in lab experiments.

Orientations Futures

For BQ-123 research include investigating its efficacy and safety in clinical trials, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel derivatives with improved potency and selectivity. Additionally, BQ-123 can be used as a tool to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in various physiological and pathological processes, leading to a better understanding of the underlying mechanisms of disease.

Méthodes De Synthèse

BQ-123 can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling of the protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.

Applications De Recherche Scientifique

BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have a potent and selective antagonistic effect on the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. BQ-123 has been used in various in vitro and in vivo studies to investigate the role of the this compound receptor in different disease conditions.

Propriétés

IUPAC Name

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15(22-25-19-8-4-5-9-20(19)30-22)26-10-12-27(13-11-26)23(29)17-14-21(28)24-18-7-3-2-6-16(17)18/h2-9,14-15H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUMRRRHWVFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.